molecular formula C7H10F3NO2 B8192306 trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B8192306
M. Wt: 197.15 g/mol
InChI Key: ZCLCABIJPFGKBB-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester: is a chemical compound with the molecular formula C7H10F3NO2. It is known for its unique structural features, including a trifluoromethyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization and recrystallization steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and materials with enhanced properties. Its trifluoromethyl group contributes to the stability and efficacy of these products .

Mechanism of Action

The mechanism of action of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate specific pathways by inhibiting or activating key proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring with a carboxylic acid methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

methyl (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLCABIJPFGKBB-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN[C@@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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